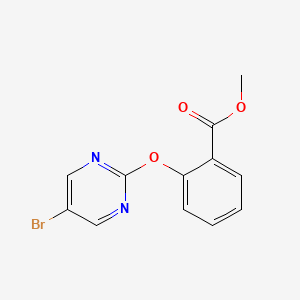

Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(5-bromopyrimidin-2-yl)oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O3/c1-17-11(16)9-4-2-3-5-10(9)18-12-14-6-8(13)7-15-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWAVMSQVOMOCQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OC2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695146 | |

| Record name | Methyl 2-[(5-bromopyrimidin-2-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086397-52-5 | |

| Record name | Methyl 2-[(5-bromopyrimidin-2-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate

Introduction

Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate is a diaryl ether of significant interest in medicinal chemistry and drug development. Its structure, which incorporates a substituted pyrimidine ring linked to a benzoate moiety, represents a key scaffold in the design of biologically active molecules.[1] Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, and their incorporation into larger molecular frameworks can lead to the development of novel therapeutic agents and agrochemicals.[2] This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and methods for product characterization.

Retrosynthetic Analysis and Synthetic Strategy

The core of our synthetic approach is the formation of the ether linkage between the pyrimidine and benzoate rings. A retrosynthetic analysis logically disconnects this bond, suggesting a nucleophilic aromatic substitution (SNAr) reaction as the most direct and efficient pathway. This strategy involves the reaction of a nucleophilic hydroxyl group with an electron-deficient aromatic ring bearing a suitable leaving group.

Specifically, we propose the reaction between methyl salicylate (methyl 2-hydroxybenzoate) and 2-chloro-5-bromopyrimidine. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, coupled with the presence of a good leaving group (chloride) at the 2-position, renders this position highly susceptible to nucleophilic attack by the phenoxide ion generated from methyl salicylate.[3][4][5] The use of a base is crucial to deprotonate the hydroxyl group of methyl salicylate, thereby increasing its nucleophilicity.

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Supplier |

| Methyl Salicylate | C₈H₈O₃ | 152.15 | 99% | Sigma-Aldrich |

| 2-Chloro-5-bromopyrimidine | C₄H₂BrClN₂ | 193.43 | 97% | Combi-Blocks |

| Potassium Carbonate | K₂CO₃ | 138.21 | ≥99% | Fisher Scientific |

| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 99.8% | Sigma-Aldrich |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | VWR |

| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | VWR |

| Brine (saturated NaCl solution) | NaCl | 58.44 | Saturated | In-house preparation |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | Fisher Scientific |

Reaction Scheme

Caption: Overall reaction for the synthesis.

Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl salicylate (1.0 eq), 2-chloro-5-bromopyrimidine (1.05 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous acetonitrile (approximately 10 mL per gram of methyl salicylate) to the flask.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.[2]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium chloride salts and wash the filter cake with a small amount of ethyl acetate.

-

Extraction: Concentrate the filtrate under reduced pressure to obtain a crude residue. Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude product can be purified by flash column chromatography on silica gel using a gradient elution of ethyl acetate in hexanes (e.g., from 5% to 20% ethyl acetate).[6] Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a white to off-white solid.

Mechanism of Reaction

The synthesis proceeds via a classic SNAr mechanism, which can be broken down into two key steps:

-

Nucleophilic Attack: The reaction is initiated by the deprotonation of the hydroxyl group of methyl salicylate by potassium carbonate, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electron-deficient C2 position of the 2-chloro-5-bromopyrimidine. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex, where the negative charge is delocalized over the pyrimidine ring, stabilized by the electron-withdrawing nitrogen atoms.[4][5][7]

-

Leaving Group Departure: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion, yielding the final diaryl ether product.

Caption: Proposed mechanism for the SNAr reaction.

Characterization of the Final Product

The structure of the synthesized this compound can be confirmed using standard analytical techniques.

Spectroscopic Data (Predicted)

| Technique | Expected Data |

| ¹H NMR | Aromatic protons of the benzoate ring (multiplets), aromatic protons of the pyrimidine ring (singlets or doublets), and a singlet for the methyl ester protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, aromatic carbons of both rings, and the methyl carbon of the ester. |

| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight of the product (309.12 g/mol for C₁₂H₉BrN₂O₃), along with a characteristic isotopic pattern for the presence of bromine.[1] |

Experimental Characterization Workflow

-

NMR Spectroscopy: Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[8]

-

Mass Spectrometry: Obtain a mass spectrum using either electron impact (EI) or electrospray ionization (ESI) techniques to confirm the molecular weight.

-

Melting Point: Determine the melting point of the solid product and compare it to literature values if available. A sharp melting point is indicative of high purity.

Safety and Handling

-

2-Chloro-5-bromopyrimidine: This reagent is a halogenated heterocyclic compound and should be handled with care in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.

-

Acetonitrile: This is a flammable and toxic solvent. All handling should be performed in a fume hood, away from ignition sources.

-

Potassium Carbonate: While not highly hazardous, it is a mild irritant. Avoid creating dust and wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

Conclusion

The synthesis of this compound can be reliably achieved through a nucleophilic aromatic substitution reaction between methyl salicylate and 2-chloro-5-bromopyrimidine. This method is efficient, proceeds under relatively mild conditions, and utilizes readily available starting materials. The detailed protocol and analytical guidance provided in this document should enable researchers in the fields of organic synthesis and drug discovery to successfully prepare this valuable chemical intermediate for further investigation and application.

References

- CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents.

- CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine - Google Patents.

-

A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives - European Patent Office - EP 1044956 A1 - Googleapis.com. Available at: [Link]

-

Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. Available at: [Link]

-

Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC - PubMed Central. Available at: [Link]

-

This compound - MySkinRecipes. Available at: [Link]

-

Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. Available at: [Link]

-

(±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate - MDPI. Available at: [Link]

-

Methyl 2,6-bis[(5-bromo-4,6-dimethoxypyrimidin-2-yl)oxy]benzoate - PubMed Central. Available at: [Link]

-

(PDF) Methyl 2-amino-5-bromobenzoate - ResearchGate. Available at: [Link]

-

Methyl 4-[N-(5-bromopyrimidin-2-yl)carbamoyl]benzoate - NIH. Available at: [Link]

- CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents.

-

Aromatic nucleophilic substitution: unusual course of Hems' synthesis of diaryl ethers. Available at: [Link]

- CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents.

-

Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers | Organic Letters - ACS Publications. Available at: [Link]

-

5-Bromo-2-chloropyrimidine | C4H2BrClN2 | CID 606665 - PubChem - NIH. Available at: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. Available at: [Link]

-

Supporting Information. Available at: [Link]

-

18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry - YouTube. Available at: [Link]

- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents.

-

Methyl 2,6-bis-[(5-bromo-4,6-dimeth-oxy-pyrimidin-2-yl)-oxy]benzoate - PubMed. Available at: [Link]

-

Synthesis, NMR spectral and antimicrobial studies of some [N-methyl-3t-alkyl-2r,6c-diarylpiperidin-4-ylidine]-5′-methylthiazolidine-4-ones - ResearchGate. Available at: [Link]

-

4 - The Royal Society of Chemistry. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Methyl 2,6-bis[(5-bromo-4,6-dimethoxypyrimidin-2-yl)oxy]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes & Protocols: The Strategic Utility of Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate in Palladium-Catalyzed Cross-Coupling Reactions

Prepared by: Senior Application Scientist, Gemini Division

Introduction: A Versatile Scaffold for Modern Synthesis

Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate (CAS No: 1086397-52-5) is a highly functionalized building block of significant interest to researchers in medicinal chemistry and materials science.[1] Its structure uniquely combines a benzoate ester with a 5-bromopyrimidine moiety, offering multiple points for chemical diversification. The pyrimidine core is a privileged scaffold, integral to the structure of numerous therapeutic agents, including antiviral, antibacterial, and anticancer drugs, due to its ability to form key hydrogen bonding interactions with biological targets.[2][3][4][5][6]

The strategic placement of a bromine atom on the electron-deficient pyrimidine ring renders this position highly susceptible to a suite of palladium-catalyzed cross-coupling reactions. This enables the facile and efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing a robust platform for the synthesis of complex molecular architectures and diverse compound libraries. This guide provides an in-depth exploration of the application of this compound in three cornerstone cross-coupling methodologies: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Foundational Chemistry: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions represent a revolutionary advancement in synthetic organic chemistry, enabling the formation of C-C and C-heteroatom bonds with remarkable efficiency and selectivity.[7][8][9] These reactions are fundamental in both academic research and industrial-scale synthesis, particularly in the pharmaceutical sector.[7] The general mechanism for these transformations, while varying in specifics, typically involves a catalytic cycle centered on a palladium complex that alternates between Pd(0) and Pd(II) oxidation states.[8][10] The three principal steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the substrate.[10]

-

Transmetalation (or equivalent): The coupling partner transfers its organic group to the palladium center.

-

Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.[8][10]

This guide will detail the practical application of these principles using this compound as the electrophilic partner.

Application I: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a premier method for constructing biaryl and aryl-vinyl structures by reacting an organohalide with an organoboron species, such as a boronic acid or boronate ester.[10] This reaction is celebrated for its mild conditions, tolerance of a wide array of functional groups, and the low toxicity of its boron-based reagents.[11]

Mechanistic Overview

The catalytic cycle begins with the oxidative addition of the C-Br bond of this compound to a Pd(0) complex. The subsequent transmetalation step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex, which then transfers its organic moiety to the Pd(II) center.[10][11] The cycle concludes with reductive elimination to yield the coupled product.

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 8. nobelprize.org [nobelprize.org]

- 9. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki Coupling [organic-chemistry.org]

Application Notes & Protocols: Formulation of Herbicides Containing Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate Derivatives

These application notes provide a comprehensive guide for researchers, scientists, and formulation development professionals on the effective formulation of herbicides based on "Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate" and its derivatives. This document outlines the rationale behind formulation choices, detailed protocols for preparation and stability testing, and methods for evaluating herbicidal efficacy.

Introduction to Pyrimidinyloxy-benzoate Herbicides

Pyrimidinyloxy-benzoate derivatives are a class of herbicides known for their activity against a range of broadleaf weeds. The core structure, which includes a pyrimidine ring linked to a benzoic acid moiety via an ether bond, is a key determinant of their biological activity. While the precise mode of action for "this compound" is not extensively detailed in publicly available literature, related compounds in the pyrimidine class often act by inhibiting key enzymes in plant metabolic pathways. For instance, some pyrimidine derivatives are known to inhibit protoporphyrinogen oxidase (PPO), a critical enzyme in chlorophyll biosynthesis.[1][2] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which in the presence of light, causes rapid cell membrane disruption.[2]

The efficacy of these active ingredients is highly dependent on the formulation, which must ensure the chemical stability of the molecule and facilitate its delivery to the target site within the weed.

Formulation Development Strategy

The primary goal of formulation is to create a product that is easy to handle and apply, stable under storage, and biologically effective.[3] For oil-soluble active ingredients like "this compound," an Emulsifiable Concentrate (EC) is a common and effective formulation choice.[4][5]

An EC formulation is a liquid homogeneous solution of the active ingredient in a solvent system, combined with emulsifiers. Upon dilution with water in a spray tank, it spontaneously forms a stable oil-in-water emulsion.[4][6]

Core Components of an Emulsifiable Concentrate (EC) Formulation

| Component | Function | Example Components | Typical Concentration (% w/w) |

| Active Ingredient (AI) | Provides herbicidal activity | This compound | 10 - 50% |

| Solvent(s) | Dissolves the AI and forms the oil phase | Aromatic hydrocarbons (e.g., Solvesso™ 100, 150), N-methyl-2-pyrrolidone (NMP), cyclohexanone | 30 - 80% |

| Emulsifiers | Stabilize the emulsion upon dilution in water | Calcium dodecylbenzene sulfonate (anionic), ethoxylated alcohols (non-ionic), castor oil ethoxylates (non-ionic) | 5 - 15% |

| Adjuvants (Optional) | Enhance biological activity (e.g., penetration, spreading) | Crop oil concentrates (COC), methylated seed oils (MSO), non-ionic surfactants (NIS) | As per label recommendations |

Logical Flow for EC Formulation Development

The development of a robust EC formulation follows a systematic approach to ensure both physical stability and biological efficacy.

Caption: Workflow for EC Herbicide Formulation Development.

Protocols for Formulation and Quality Control

Protocol 3.1: Preparation of a 20% EC Formulation

This protocol describes the preparation of a 100 mL laboratory-scale batch of a 20% (w/v) "this compound" EC formulation.

Materials:

-

This compound (Technical Grade, >95% purity)

-

Solvent (e.g., Solvesso™ 150 or equivalent aromatic hydrocarbon)

-

Anionic Emulsifier (e.g., Calcium dodecylbenzene sulfonate)

-

Non-ionic Emulsifier (e.g., Ethoxylated alcohol)

-

Beakers, magnetic stirrer and stir bar, graduated cylinders, analytical balance.

Procedure:

-

Weigh the Active Ingredient: Accurately weigh 20.0 g of "this compound" into a 150 mL beaker.

-

Add Solvent: Add approximately 60 mL of the chosen solvent to the beaker.

-

Dissolution: Place the beaker on a magnetic stirrer and stir until the active ingredient is completely dissolved. Gentle warming (to no more than 40°C) may be applied if necessary, but care should be taken to avoid degradation.

-

Add Emulsifiers: Add 5.0 g of the anionic emulsifier and 5.0 g of the non-ionic emulsifier to the solution.

-

Mix to Homogeneity: Continue stirring until a clear, homogeneous solution is obtained.

-

Final Volume Adjustment: Carefully transfer the solution to a 100 mL graduated cylinder and add solvent to bring the final volume to 100 mL.

-

Final Mixing: Transfer the final formulation back to a beaker and stir for an additional 15 minutes to ensure complete homogeneity.

Protocol 3.2: Emulsion Stability Testing (Adapted from CIPAC MT 36.3)

This test evaluates the stability of the emulsion formed upon dilution of the EC formulation with water of a standard hardness.

Materials:

-

EC formulation from Protocol 3.1

-

CIPAC Standard Water D (342 ppm hardness)

-

250 mL graduated cylinders with stoppers

-

Constant temperature water bath (30°C ± 1°C)

-

Timer

Procedure:

-

Prepare Diluted Emulsion: Add 245 mL of CIPAC Standard Water D to a 250 mL graduated cylinder. Place the cylinder in the 30°C water bath to equilibrate.

-

Add EC Formulation: Pipette 5 mL of the EC formulation into the cylinder.

-

Invert and Mix: Stopper the cylinder and invert it 30 times over one minute.

-

Initial Observation: Place the cylinder back in the water bath and record the volume of any free oil or cream separation at the top and any sediment at the bottom after 30 minutes, 1 hour, and 2 hours.

-

Re-emulsification: After 24 hours, observe and record separation. Then, re-invert the cylinder 10 times. Observe if the emulsion re-forms easily.

Acceptance Criteria:

-

Spontaneity: The formulation should form a uniform emulsion with minimal agitation.

-

Stability: After 2 hours, there should be no more than a trace of free oil or sediment. The specific limits are often defined by regulatory bodies like the FAO.[7]

Protocol 3.3: Accelerated Storage Stability (Adapted from CIPAC MT 46.3)

This protocol simulates long-term storage at ambient temperatures by storing the formulation at an elevated temperature for a shorter period.[8]

Materials:

-

EC formulation from Protocol 3.1 in a sealed, appropriate container (e.g., glass bottle with a lined cap).

-

Oven capable of maintaining 54°C ± 2°C.

-

Analytical instrumentation for AI quantification (e.g., HPLC or GC).

Procedure:

-

Initial Analysis: Before placing in the oven, take a sample of the formulation for analysis. Determine the initial concentration of the active ingredient and observe its physical properties (color, clarity).

-

Storage: Place the sealed container in the oven at 54°C for 14 days.[8]

-

Post-Storage Analysis: After 14 days, remove the sample from the oven and allow it to cool to room temperature.

-

Physical Examination: Visually inspect the formulation for any changes, such as crystallization, phase separation, or color change.[8]

-

Chemical Analysis: Determine the concentration of the active ingredient using a validated analytical method.[8]

Acceptance Criteria:

-

The active ingredient concentration should not decrease by more than 5% relative to the initial concentration.

-

No significant changes in physical properties should be observed.

Protocols for Herbicidal Efficacy Evaluation

Protocol 4.1: Greenhouse Post-Emergence Efficacy Trial

This protocol is designed to assess the post-emergence herbicidal activity of the formulated "this compound" on target weed species.

Materials:

-

Pots filled with a standard potting mix.

-

Seeds of target weed species (e.g., Abutilon theophrasti (velvetleaf), Amaranthus retroflexus (redroot pigweed)).

-

EC formulation.

-

Laboratory track sprayer calibrated to deliver a set volume (e.g., 200 L/ha).

-

Greenhouse with controlled temperature and light conditions.

Procedure:

-

Plant Propagation: Sow weed seeds in pots and grow them in the greenhouse until they reach the 2-4 true leaf stage.[9]

-

Preparation of Spray Solutions: Prepare a series of spray solutions by diluting the EC formulation in water to achieve a range of application rates (e.g., 0, 50, 100, 200, 400 g AI/ha). Include a commercial standard herbicide for comparison.

-

Herbicide Application: Arrange the pots in the track sprayer. Apply the different rates of the herbicide solutions evenly to the weeds. Leave an untreated control group.

-

Post-Application Growth: Return the pots to the greenhouse and maintain optimal growing conditions.

-

Efficacy Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess the percentage of weed control (phytotoxicity) on a scale of 0% (no effect) to 100% (complete plant death).

-

Data Analysis: Analyze the visual assessment data to determine the dose-response relationship and calculate the effective dose required to achieve 50% (ED₅₀) and 90% (ED₉₀) control.[9]

Logical Flow for Efficacy Assessment

Caption: Workflow for Post-Emergence Herbicide Efficacy Testing.

Conclusion

The successful formulation of herbicides containing "this compound" derivatives is a multi-step process that requires careful consideration of the active ingredient's physicochemical properties, the selection of appropriate inert ingredients, and rigorous testing of the final product's stability and biological performance. The protocols outlined in these application notes provide a solid framework for developing a commercially viable and effective herbicidal product. It is imperative that all local regulations regarding the registration and use of pesticides are followed throughout the development process.

References

-

PubMed. (2025). Discovery of Pyrimidinedione Derivatives as Potential Herbicides: Design, Synthesis, and Evaluation of Herbicidal Activity. Available from: [Link]

-

Croda Agriculture. (n.d.). Formulating emulsifiable concentrate (EC). Available from: [Link]

-

ACS Publications. (2025). Discovery of Pyrimidinedione Derivatives as Potential Herbicides: Design, Synthesis, and Evaluation of Herbicidal Activity | Journal of Agricultural and Food Chemistry. Available from: [Link]

-

CIPAC. (n.d.). Comparison of methods for determination of stability of emulsions. Available from: [Link]

- Google Patents. (n.d.). WO2013126947A1 - Emulsifiable concentrate formulation.

-

Australian Pesticides and Veterinary Medicines Authority. (2025). Generation of storage stability data for agricultural chemical products. Available from: [Link]

- Google Patents. (n.d.). WO2019244088A1 - Agrochemical composition comprising a pyrimidyloxybenzoate in a synergistic combination with sulfonylureas.

-

PubMed. (2025). Discovery of Pyrimidinedione Derivatives as Potential Herbicides: Design, Synthesis, and Evaluation of Herbicidal Activity. Available from: [Link]

-

MDPI. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Available from: [Link]

-

LAUS GmbH. (n.d.). CIPAC-Methods. Available from: [Link]

-

ResearchGate. (n.d.). Development of emulsifiable concentrate formulations, bio-efficacy and chemical characterization of some botanical extracts | Request PDF. Available from: [Link]

-

MCB Books. (n.d.). Steps To Produce Meanıng Of Concentrate Emulsıfıable ( Ec ) | Insectıcıdes. Available from: [Link]

-

ASTM. (n.d.). International Pesticides Analytical Council (CIPAC) Website:. Available from: [Link]

-

Patent Guru. (n.d.). Preparation method of pyrimidinylthio-benzoate oxime ester compound and application thereof as herbicide-US11834420B2. Available from: [Link]

-

PubMed. (n.d.). Design, synthesis and herbicidal evaluation of novel 4-(1H-pyrazol-1-yl)pyrimidine derivatives. Available from: [Link]

-

European Patent Office. (n.d.). EMULSIFIABLE CONCENTRATE (EC) FORMULATION WITH HERBICIDAL ACTIVE FATTY ACIDS - European Patent Office - EP 2877003 B1. Available from: [Link]

-

EPA. (n.d.). Accelerated Storage Stability and Corrosion Characteristics Study Protocol. Available from: [Link]

-

European Patent Office. (n.d.). AN IMPROVED HERBICIDAL FORMULATION - European Patent Office - EP 3405031 B1. Available from: [Link]

-

SCI. (2021). The role of formulations in agriculture. Available from: [Link]

Sources

- 1. Discovery of Pyrimidinedione Derivatives as Potential Herbicides: Design, Synthesis, and Evaluation of Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. data.epo.org [data.epo.org]

- 4. Formulating emulsifiable concentrate (EC) | Croda Agriculture [crodaagriculture.com]

- 5. WO2017011288A1 - Aryloxypyrimidinyl ethers as herbicides - Google Patents [patents.google.com]

- 6. cipac.org [cipac.org]

- 7. WO2013126947A1 - Emulsifiable concentrate formulation - Google Patents [patents.google.com]

- 8. epa.gov [epa.gov]

- 9. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate

Welcome to the technical support center for the synthesis of Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific nucleophilic aromatic substitution (SNAr) reaction. Here, we address common side reactions and provide troubleshooting strategies in a direct question-and-answer format, grounded in mechanistic principles and practical laboratory experience.

I. Reaction Overview: The SNAr Pathway

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution, a variation of the Williamson ether synthesis.[1][2] In this reaction, the hydroxyl group of methyl salicylate acts as a nucleophile, attacking the electron-deficient C2 position of a 2-substituted-5-bromopyrimidine (e.g., 2-chloro-5-bromopyrimidine). The pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing nature of its nitrogen atoms.[3] A base is required to deprotonate the phenolic hydroxyl of methyl salicylate, forming a more potent nucleophile.

Caption: General workflow for the SNAr synthesis.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during the synthesis, providing explanations and actionable solutions.

Q1: My reaction is sluggish, and I'm recovering a significant amount of starting material. What's going wrong?

A1: Incomplete conversion is a common issue in SNAr reactions and can be attributed to several factors:

-

Insufficient Base: The base is crucial for deprotonating the methyl salicylate. If the base is too weak or used in insufficient quantity, the concentration of the active nucleophile (the phenoxide) will be too low for the reaction to proceed efficiently.

-

Poor Solvent Choice: SNAr reactions are favored in polar aprotic solvents like DMF, DMSO, or acetonitrile.[4] These solvents effectively solvate the cation of the base, leaving the anion more nucleophilic. Using a non-polar or protic solvent can significantly hinder the reaction rate.

-

Low Reaction Temperature: Like most reactions, the rate of SNAr is temperature-dependent. If the reaction is too slow at room temperature, gentle heating is often necessary. However, excessive heat can promote side reactions (see Q2).

-

Poor Leaving Group: The nature of the leaving group on the pyrimidine ring is critical. Halogens are common leaving groups, with reactivity generally following F > Cl > Br > I for SNAr, which is counterintuitive to SN2 reactions.[5] This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by a more electronegative atom at the substitution site.

Troubleshooting Steps:

| Parameter | Recommendation | Rationale |

| Base | Use a stronger base (e.g., NaH instead of K2CO3) or ensure at least stoichiometric amounts of K2CO3. | To ensure complete deprotonation of the phenol. |

| Solvent | Switch to a polar aprotic solvent like DMF or DMSO. | To enhance the nucleophilicity of the phenoxide. |

| Temperature | Gradually increase the reaction temperature, monitoring for side product formation by TLC. | To overcome the activation energy barrier. |

| Leaving Group | If possible, start with a 2-fluoro- or 2-chloro-5-bromopyrimidine. | To increase the electrophilicity of the reaction center. |

Q2: I've isolated my product, but the yield is low, and I see a significant amount of a more polar byproduct. What could this be?

A2: The most likely culprit is the hydrolysis of the methyl ester group on the benzoate ring, forming the corresponding carboxylic acid: 2-(5-bromopyrimidin-2-yloxy)benzoic acid.[6][7][8]

-

Causality: The basic conditions required for the SNAr reaction can also catalyze the saponification (hydrolysis) of the ester.[9] This is particularly problematic if there is residual water in the reaction mixture or if the reaction is heated for an extended period in the presence of a strong base.

Identification and Prevention:

-

Identification: The carboxylic acid byproduct will have a significantly different Rf value on a TLC plate (typically lower, i.e., more polar) and will show a broad O-H stretch in the IR spectrum. It can be confirmed by mass spectrometry.

-

Prevention:

-

Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents.

-

Choice of Base: A non-nucleophilic base like sodium hydride (NaH) is often preferred over hydroxide-containing bases. If using a carbonate base, ensure it is of high purity and dry.

-

Controlled Reaction Time and Temperature: Monitor the reaction progress by TLC and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions. Avoid excessive heating.

-

Caption: The hydrolysis side reaction.

Q3: My mass spec data shows a product with the correct mass, but the NMR is inconsistent with the desired O-arylated product. What other isomer could have formed?

A3: An alternative side reaction is N-arylation, where the methyl salicylate attacks one of the nitrogen atoms of the pyrimidine ring instead of the carbon at the 2-position.[10][11]

-

Mechanistic Insight: Pyrimidines are heterocyclic compounds with nucleophilic nitrogen atoms. While the 2-position is electron-deficient and primed for SNAr, under certain conditions, particularly with less sterically hindered reactants or in the presence of certain catalysts, N-arylation can compete.[12]

Differentiation and Mitigation:

-

Spectroscopic Analysis:

-

1H NMR: The chemical shifts of the pyrimidine protons will be significantly different in the N-arylated product compared to the O-arylated isomer. The aromatic protons of the benzoate moiety will also experience a different electronic environment.

-

13C NMR: The chemical shift of the carbon attached to the oxygen (in the desired product) versus the nitrogen (in the byproduct) will be a key indicator.

-

-

Mitigation Strategies:

-

Steric Hindrance: The ortho-substituted nature of methyl salicylate generally favors O-arylation.

-

Reaction Conditions: Carefully controlling the base and solvent system can influence the selectivity. Harder bases tend to favor reaction at the harder oxygen atom.

-

III. Experimental Protocols

A. Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.

-

Preparation: To an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl salicylate (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M).

-

Base Addition: Add potassium carbonate (K2CO3, 1.5 eq), finely powdered and dried, to the solution.

-

Pyrimidine Addition: Add 2-chloro-5-bromopyrimidine (1.1 eq) to the stirring suspension.

-

Reaction: Heat the reaction mixture to 80-90 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

B. Protocol for Minimizing Ester Hydrolysis

-

Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).

-

Phenoxide Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of methyl salicylate (1.0 eq) in anhydrous THF dropwise. Stir for 30 minutes at 0 °C, allowing for the evolution of hydrogen gas to cease.

-

Pyrimidine Addition: Add a solution of 2-chloro-5-bromopyrimidine (1.1 eq) in anhydrous THF dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.

-

Workup and Purification: Follow the workup and purification steps outlined in Protocol A, with the initial quenching step performed carefully with a saturated aqueous solution of ammonium chloride.

IV. References

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

Chem LibreTexts. (2020, June 29). 6: Steam Distillation of Methyl Salicylate, Hydrolysis of an Ester (Experiment). Retrieved from [Link]

-

Chem LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry Steps. (2022, April 4). Nucleophilic Aromatic Substitution Practice Problems. Retrieved from [Link]

-

Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine. Retrieved from

-

Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate. Retrieved from

-

Google Patents. (n.d.). CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine. Retrieved from

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Methyl 2,6-bis[(5-bromo-4,6-dimethoxypyrimidin-2-yl)oxy]benzoate. Retrieved from [Link]

-

Reddit. (2023, December 23). SNAr troubleshooting. Retrieved from [Link]

-

Royal Society of Chemistry (RSC). (n.d.). and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Retrieved from [Link]

-

Truman ChemLab. (2013, January 15). Hydrolysis of Oil of Wintergreen. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Wordpress. (n.d.). SNAr Solvents and Reagents. Retrieved from [Link]

-

YouTube. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]

- 5. reddit.com [reddit.com]

- 6. Basic hydrolysis of methyl salicylate to produce salicylic acid [sites.google.com]

- 7. Chemistry 211 Experiment 3 [home.miracosta.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemconnections.org [chemconnections.org]

- 10. N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.